molecular formula C14H20ClN3O2 B1426773 (2-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride CAS No. 1332530-53-6

(2-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride

Cat. No. B1426773
M. Wt: 297.78 g/mol
InChI Key: KEAWALIRVJDVMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride is a useful research compound. Its molecular formula is C14H20ClN3O2 and its molecular weight is 297.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Jäger et al. (2002) explored the synthesis of N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, investigating the reaction mechanisms and structural characteristics through NMR, mass spectrometry, and IR spectroscopy (Jäger et al., 2002).

Antibacterial and Enzymatic Activity

  • Research by Rasool et al. (2016) synthesized molecules with multiple functional groups, including oxadiazoles, to study their antibacterial effects against various bacteria and lipoxygenase activity (Rasool et al., 2016).
  • Siddiqui et al. (2014) focused on the synthesis of oxadiazole derivatives, demonstrating their potential as antibacterial agents against both Gram-negative and Gram-positive bacteria, as well as moderate inhibitors of α-chymotrypsin enzyme (Siddiqui et al., 2014).

Monoamine Oxidase Inhibition

  • Efimova et al. (2023) synthesized a compound including the 1,2,4-oxadiazole moiety, testing it as a potential inhibitor of human monoamine oxidase (MAO), particularly MAO-B. This highlights its potential application in the treatment of neurodegenerative disorders (Efimova et al., 2023).

Pharmaceutical and Agrochemical Applications

  • Bretanha et al. (2009) reported on the synthesis of 1,2,4-oxadiazoles, emphasizing their wide application in pharmaceuticals and agrochemicals (Bretanha et al., 2009).

Potent and Selective Receptor Antagonists

  • Clitherow et al. (1996) developed novel 1,2,4-oxadiazoles as potent and selective histamine H3 receptor antagonists, indicating their potential in therapeutic applications (Clitherow et al., 1996).

Antihypertensive Activity

  • Santilli and Morris (1979) synthesized 1,2,4-oxadiazole derivatives and examined their antihypertensive activity in rats, demonstrating the potential of these compounds in cardiovascular treatments (Santilli & Morris, 1979).

Fungicidal Activity

  • Chen et al. (2000) prepared 1,3,4-oxadiazoles as potential fungicides, specifically evaluating their effectiveness against Rhizoctonia solani, a major rice disease in China (Chen et al., 2000).

properties

IUPAC Name

2-[5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2.ClH/c1-10-6-11(2)8-12(7-10)18-9-14-16-13(17-19-14)4-5-15-3;/h6-8,15H,4-5,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAWALIRVJDVMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=NC(=NO2)CCNC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride
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